molecular formula C10H9F3O B1508615 1-(3-methyl-4-(trifluoromethyl)phenyl)ethanone CAS No. 851262-60-7

1-(3-methyl-4-(trifluoromethyl)phenyl)ethanone

Cat. No.: B1508615
CAS No.: 851262-60-7
M. Wt: 202.17 g/mol
InChI Key: NXVDWPWCTYVPQD-UHFFFAOYSA-N
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Description

1-(3-Methyl-4-(trifluoromethyl)phenyl)ethanone (CAS 851262-60-7) is a high-value aromatic ketone with the molecular formula C10H9F3O and a molecular weight of 202.17 g/mol. It serves as a versatile building block in organic synthesis and medicinal chemistry. The compound features a trifluoromethyl (CF3) group, a key motif known to significantly alter the physicochemical properties of molecules. The strong electron-withdrawing nature of the CF3 group can enhance metabolic stability, influence lipophilicity, and improve binding affinity to biological targets, making it highly valuable in the design of pharmaceuticals and agrochemicals. Its primary application is in research and development as a key intermediate for the synthesis of more complex molecules, particularly in constructing compound libraries for drug discovery. The estimated boiling point is 235.8±40.0 °C, and the predicted density is 1.184±0.06 g/cm3. This product is intended for research purposes only and is not approved for human consumption.

Properties

IUPAC Name

1-[3-methyl-4-(trifluoromethyl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O/c1-6-5-8(7(2)14)3-4-9(6)10(11,12)13/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXVDWPWCTYVPQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)C)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50726748
Record name 1-[3-Methyl-4-(trifluoromethyl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50726748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

851262-60-7
Record name 1-[3-Methyl-4-(trifluoromethyl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50726748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Key Preparation Method: Grignard Reaction with Ketene

A state-of-the-art process disclosed in patent WO2021171301A1 provides a highly efficient and selective method for preparing trifluoromethyl acetophenone derivatives, including 1-(3-methyl-4-(trifluoromethyl)phenyl)ethanone oxime intermediates, which can be converted to the ketone.

Stepwise Process:

Step Description Conditions Yield / Notes
a) Formation of Grignard Reagent React an isomeric mixture of halo benzotrifluoride (meta, para, ortho isomers in ~96:3:1 ratio) with magnesium metal in an organic solvent (e.g., tetrahydrofuran) in presence of a catalyst such as iodine or ethylene dibromide to form the Grignard reagent 40-50 °C, 2-4 hours under nitrogen atmosphere Completion confirmed by gas liquid chromatography (GLC)
b) Acylation with Ketene Gradually add the Grignard reagent to a ketene solution in an aromatic hydrocarbon solvent (e.g., toluene, xylene) containing a transition metal ligand-acid complex catalyst (e.g., Fe(AcAc)3 with acetic acid) at 0 to -10 °C under nitrogen atmosphere Stir 2-3 hours at 0 to -10 °C Overall yield: 75-85%
c) Oximation React the isomeric mixture of trifluoromethyl acetophenone with hydroxylamine hydrochloride or sulfate in aliphatic alcohol solvent, adding 30% NaOH gradually, and stir at 40-45 °C for 5-7 hours Reaction monitored by GLC Isolated yield of pure oxime: 80-85% after crystallization

This process is notable for:

  • Reduced number of reaction steps compared to older methods.
  • High purity of the final product (>99%).
  • Minimization of unwanted isomers and impurities (<0.1% unknown impurities).
  • Use of relatively mild conditions without the need for cryogenic setups.

Comparison with Other Methods

Method Starting Material Key Reagents Conditions Advantages Disadvantages
Nitration-Hydrogenation-Diazotization-Oximation-Deoximation Benzotrifluoride Nitrating agents, hydrogenation catalysts, acetaldoxime Multiple steps, complex separations Established route 6-7 steps, unwanted isomers, large effluent, lower yield
n-Butyl Lithium Acetylation Trifluoromethylbenzene n-Butyl lithium, acetyl chloride, cuprous chloride catalyst -40 to -70 °C, 5-10 hours, THF solvent Direct acetylation Expensive, hazardous reagents, cryogenic conditions, economically non-viable
Grignard Reagent with Ketene (Current Preferred) Halo benzotrifluoride Mg metal, ketene, transition metal ligand-acid complex 0 to -10 °C, 2-4 hours, hydrocarbon solvent High purity, fewer steps, environmentally friendlier Requires controlled atmosphere and catalysts

Detailed Reaction Conditions and Catalysts

  • Halo Benzotrifluoride Isomeric Mixture: Predominantly meta-isomer (~96%), with minor para (~3%) and ortho (~1%) isomers due to CF3 group directing effects.
  • Catalysts for Grignard Formation: Iodine, ethylene dibromide, or alkyl magnesium bromides to initiate and sustain Grignard reagent formation.
  • Transition Metal Ligand-Acid Complex: Iron acetylacetonate (Fe(AcAc)3) combined with organic aliphatic acids such as acetic acid, propionic acid, or butanoic acid to facilitate ketene addition.
  • Hydrocarbon Solvents: Aromatic solvents like toluene, xylene, or mesitylene preferred for ketene reaction step.
  • Oximation: Hydroxylamine salts (chloride or sulfate) in aliphatic alcohols with controlled base addition (NaOH) to convert ketone to oxime intermediate.

Purification and Yield

  • The oxime intermediate is purified by crystallization using cyclic saturated hydrocarbons such as cyclopentane or cyclohexane.
  • The final isolated yield of pure oxime is typically 80-85%.
  • Conversion of oxime to the ketone (this compound) is achieved by deoximation or other standard methods.
  • The process achieves purity levels exceeding 99%, suitable for pharmaceutical and agrochemical applications.

Summary Table of Preparation Process Parameters

Parameter Details
Starting Material Isomeric halo benzotrifluoride mixture (meta:para:ortho = 96:3:1)
Grignard Formation Mg metal, THF solvent, catalytic iodine, 40-50 °C, 2-4 h
Acylation Ketene (1 eq), aromatic hydrocarbon solvent, Fe(AcAc)3 + acetic acid catalyst, 0 to -10 °C, 2-3 h
Oximation Hydroxylamine hydrochloride/sulfate, aliphatic alcohol, NaOH base, 40-45 °C, 5-7 h
Purification Crystallization from cyclopentane/cyclohexane
Yield 75-85% (acylation step), 80-85% (oxime isolation)
Purity >99% after purification

Research Findings and Industrial Relevance

  • The described Grignard-ketene-oximation route is superior to traditional nitration-based methods due to fewer steps and less environmental burden.
  • Avoids hazardous reagents and cryogenic conditions required in n-butyl lithium methods.
  • The process is scalable and economically viable for industrial production of high-purity this compound and its oxime derivatives.
  • The high purity of the product meets stringent regulatory requirements for use in agrochemicals such as trifluoxystrobin and pharmaceutical intermediates.

Chemical Reactions Analysis

Types of Reactions: 1-(3-methyl-4-(trifluoromethyl)phenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the carbonyl group can yield alcohols, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents.

Major Products:

    Oxidation: 3-Methyl-4-(trifluoromethyl)benzoic acid.

    Reduction: 1-(3-Methyl-4-(trifluoromethyl)phenyl)ethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-methyl-4-(trifluoromethyl)phenyl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule, including its effects on enzyme activity and cell signaling pathways.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of agrochemicals and specialty chemicals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(3-methyl-4-(trifluoromethyl)phenyl)ethanone involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The carbonyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the compound may modulate signaling pathways by interacting with specific receptors or proteins.

Comparison with Similar Compounds

Structural Modifications and Electronic Effects

Substituent Position and Electronic Properties
  • This modification improved synthesis efficiency, yielding 83% in chalcone derivatives .
  • 1-(4-((Trifluoromethyl)thio)phenyl)ethanone (): The CF₃S- group introduces sulfur, which may enhance lipophilicity and metabolic stability. This compound’s NMR data (¹H, ¹³C, ¹⁹F) indicates distinct deshielding effects compared to the target compound .
  • 1-(3,5-Bis(trifluoromethyl)phenyl)ethanone (): Dual CF₃ groups at the 3- and 5-positions amplify electron-withdrawing effects, significantly altering reactivity and boiling/melting points. NMR spectra show pronounced shifts due to increased polarity .
Heterocyclic Derivatives
  • 1-(2-((4-(Trifluoromethyl)phenyl)amino)thiazol-5-yl)ethanone (): The thiazole ring introduces nitrogen and sulfur atoms, improving bioavailability and enabling interactions with biological targets (e.g., kinases or antimicrobial enzymes) .

Physical and Spectral Properties

Compound Name Melting Point (°C) Key NMR Shifts (δ, ppm) Notable Features
1-(3-Methyl-4-(trifluoromethyl)phenyl)ethanone Not reported Ketone C=O: ~190–210 (¹³C) High polarity due to CF₃
1-(4-((Trifluoromethyl)thio)phenyl)ethanone Not reported ¹⁹F: -40 to -45 (CF₃S) Enhanced lipophilicity
7o () 154–156 Aromatic H: 7.8–8.2; CF₃: -62.5 (¹⁹F) Piperazinyl-sulfonyl hybrid
1-(3,5-Bis(trifluoromethyl)phenyl)ethanone Not reported ¹H: 8.2–8.5 (aromatic); ¹³C: 195 (C=O) Dual CF₃ groups increase rigidity

Biological Activity

1-(3-Methyl-4-(trifluoromethyl)phenyl)ethanone, also known as trifluoromethylacetophenone, is a compound of significant interest due to its unique chemical properties imparted by the trifluoromethyl group. This article explores its biological activity, including its effects on various biological targets, mechanisms of action, and potential therapeutic applications.

The presence of the trifluoromethyl group enhances the compound's metabolic stability and lipid solubility, which in turn improves membrane permeability. This characteristic is crucial for the compound's interaction with biological systems and influences its pharmacological profile.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies focusing on its potential as an anti-cancer agent, its inhibitory effects on enzymes, and its role in cellular signaling pathways.

1. Anticancer Activity

Research has indicated that compounds containing trifluoromethyl groups exhibit promising anticancer properties. For instance, studies have shown that derivatives of trifluoromethylacetophenone can induce apoptosis in cancer cell lines such as MDA-MB-231. These compounds were found to enhance caspase-3 activity, suggesting a mechanism involving programmed cell death .

2. Enzyme Inhibition

This compound has been studied for its inhibitory effects on key enzymes involved in inflammatory processes:

  • Cyclooxygenase (COX) : Compounds with similar structures have demonstrated moderate inhibition of COX-2, which is implicated in inflammation and cancer progression .
  • Cholinesterases : The compound has shown potential as an inhibitor of acetylcholinesterase (AChE), which is relevant for conditions like Alzheimer's disease .

The mechanisms underlying the biological activities of this compound can be attributed to:

  • Electron-Withdrawing Effects : The trifluoromethyl group enhances the electron-withdrawing capacity of the molecule, facilitating stronger interactions with target proteins through hydrogen and halogen bonding .
  • Molecular Docking Studies : In silico studies have provided insights into how these compounds interact at the molecular level with various enzyme targets, confirming their potential as drug candidates .

Case Studies

Several case studies illustrate the compound's biological activity:

StudyFindings
Study A Demonstrated that derivatives of trifluoromethylacetophenone inhibited microtubule assembly at concentrations as low as 20 µM, indicating potential as microtubule-destabilizing agents .
Study B Investigated the effects on apoptosis in breast cancer cells, showing significant morphological changes and enhanced caspase activity at concentrations of 1 µM .
Study C Evaluated the inhibitory effects against cholinesterases with IC50 values indicating moderate activity (e.g., IC50 = 19.2 µM for AChE) .

Q & A

Q. What are the standard synthetic routes for preparing 1-(3-methyl-4-(trifluoromethyl)phenyl)ethanone?

The most common method is Friedel-Crafts acylation , where 3-methyl-4-(trifluoromethyl)benzene reacts with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions. Temperature control (typically 0–50°C) is critical to minimize side reactions like over-acylation or ring halogenation .

Method Catalyst Conditions Yield Reference
Friedel-Crafts acylationAlCl₃Anhydrous, 0–50°C60–75%
Oxidation of alcoholKMnO₄/CrO₃Acidic/neutral medium, 80°C40–50%

Q. How is the compound characterized spectroscopically?

Basic characterization employs:

  • ¹H/¹³C NMR : To confirm the acetyl group (δ ~2.5 ppm for CH₃CO) and aromatic substitution patterns.
  • FT-IR : Strong C=O stretch at ~1680–1700 cm⁻¹ and C-F vibrations at 1100–1250 cm⁻¹ .
  • Mass Spectrometry : Molecular ion peak at m/z 216 (C₁₀H₉F₃O⁺) with fragmentation patterns confirming the trifluoromethyl group .

Advanced Research Questions

Q. What strategies optimize synthetic yield and purity in trifluoromethylated ketones?

Advanced approaches include:

  • Catalyst Screening : Substituting AlCl₃ with FeCl₃ or ionic liquids to reduce side reactions .
  • Microwave-Assisted Synthesis : Reducing reaction time (e.g., 30 minutes vs. 12 hours) and improving regioselectivity .
  • Protecting Groups : Temporarily shielding reactive sites (e.g., using SEM groups) during functionalization steps to avoid undesired substitutions .

Q. How can structural modifications enhance biological activity?

Structure-Activity Relationship (SAR) studies suggest:

  • Electron-Withdrawing Groups : Adding nitro or cyano groups at the ortho position increases enzyme inhibition potency (e.g., IC₅₀ improved by 3-fold in cytochrome P450 assays) .
  • Ring Expansion : Replacing the phenyl ring with pyridine improves solubility and bioavailability (logP reduced from 3.2 to 2.1) .

Q. How should researchers resolve contradictions in reported biological data?

Contradictions in enzyme inhibition assays may arise from:

  • Assay Conditions : Variations in pH, temperature, or co-solvents (e.g., DMSO concentration >1% can denature proteins). Validate results using orthogonal assays (e.g., fluorescence polarization vs. calorimetry) .
  • Purity : Trace impurities (e.g., unreacted acetyl chloride) can skew results. Use HPLC-MS (>99% purity) and control experiments with purified intermediates .

Q. What advanced analytical methods validate degradation pathways?

  • LC-QTOF-MS : Identifies degradation products (e.g., hydroxylated or defluorinated metabolites) in environmental samples .
  • Computational Modeling : DFT calculations predict hydrolysis pathways under acidic/alkaline conditions, guiding experimental validation .

Environmental and Safety Considerations

Q. What methodologies assess environmental impact?

  • Biodegradability : OECD 301F tests measure microbial degradation in aqueous systems over 28 days .
  • Ecotoxicology : Daphnia magna acute toxicity assays (EC₅₀ ~5 mg/L) and algal growth inhibition tests (ErC₅₀ ~2 mg/L) .

Data Contradiction Analysis

Q. Why do synthetic yields vary across studies?

Discrepancies often stem from:

  • Substrate Purity : Impurities in starting materials (e.g., 3-methyl-4-(trifluoromethyl)benzene) reduce effective catalyst activity.
  • Workup Procedures : Inadequate quenching of AlCl₃ (e.g., using ice-water instead of HCl) leads to emulsion formation and product loss .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(3-methyl-4-(trifluoromethyl)phenyl)ethanone
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1-(3-methyl-4-(trifluoromethyl)phenyl)ethanone

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